(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Lipophilicity LogP Drug-likeness

(4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, also known as 2‑homoectoine, is a chiral non‑proteinogenic amino acid belonging to the ectoine family of compatible solutes. The compound was identified in 2024 as a natural product from marine phyto‑ and bacterioplankton using ZIC‑HILIC separation coupled with HRMS/MS‑based molecular networking.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 2099030-94-9
Cat. No. B6619260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
CAS2099030-94-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCC1=NCCC(N1)C(=O)O
InChIInChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
InChIKeyUQMCNTQAZYBDRP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (CAS 2099030-94-9): Compound Class, Structural Identity, and Core Physicochemical Profile


(4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, also known as 2‑homoectoine, is a chiral non‑proteinogenic amino acid belonging to the ectoine family of compatible solutes [1]. The compound was identified in 2024 as a natural product from marine phyto‑ and bacterioplankton using ZIC‑HILIC separation coupled with HRMS/MS‑based molecular networking [1]. Its structure features a 1,4,5,6‑tetrahydropyrimidine ring with a carboxylic acid at the 4‑position (S configuration) and an ethyl substituent at the 2‑position, distinguishing it from ectoine which carries a 2‑methyl group. Predicted physicochemical properties include a molecular weight of 156.18 Da, a density of 1.3 g/cm³, an ACD/LogP of 0.80, and a polar surface area of 62 Ų .

Why Generic Substitution Fails for (4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: Structural and Physicochemical Distinctiveness from Ectoine and Other Ectoine‑Family Compatible Solutes


Within the ectoine family, the identity of the 2‑alkyl substituent directly governs key molecular properties that cannot be replicated by simply substituting ectoine (2‑methyl) or homoectoine (seven‑membered ring analog). The replacement of a methyl group with an ethyl group in 2‑homoectoine increases the molecular weight by approximately 10 % and raises the predicted logP from 0.27 (ectoine) to 0.80 [1]. This shift in lipophilicity influences membrane partitioning, solubility, and chromatographic retention, making the compound distinct in both analytical and biological contexts. Furthermore, the compound exhibits a unique natural distribution—it is produced by marine bacteria and phytoplankton under high‑salinity conditions rather than by the halophilic archaea typically associated with ectoine [1]. These differences mean that 2‑homoectoine cannot be used interchangeably with ectoine or other ectoine‑family members in assays, as calibrants, or in structure‑activity relationship studies without introducing uncontrolled variables.

Quantitative Differentiation Evidence for (4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid Versus Ectoine and Related Compatible Solutes


Predicted Lipophilicity (ACD/LogP) of 2‑Homoectoine vs. Ectoine: A ~3‑Fold Difference with Implications for Membrane Permeability and Extraction Efficiency

The ACD/LogP value for (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is 0.80, compared to 0.27 for ectoine . This represents an approximately 3‑fold higher predicted partition coefficient for the 2‑ethyl analog, indicating significantly greater lipophilicity that can affect compound handling, biological membrane permeability, and organic‑solvent extraction recoveries.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Density and Molecular Weight Differences Between 2‑Homoectoine and Ectoine Affect Gravimetric and Volumetric Handling in Laboratory Settings

The predicted density of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is 1.3±0.1 g/cm³, whereas ectoine has a predicted density of 1.4±0.1 g/cm³ . The molecular weight is 156.18 Da for 2‑homoectoine versus 142.16 Da for ectoine. These differences, while modest, are sufficient to require adjustment of gravimetric calculations, molarity‑based solution preparation, and volumetric dosing when transitioning between the two compounds.

Density Molecular weight Laboratory handling Formulation

Natural Source and Ecological Niche Differentiation: Marine Plankton‑Associated 2‑Homoectoine vs. Halophilic Archaeal Ectoine

2‑Homoectoine has been detected in multiple marine algae lineages (dinoflagellates, chlorophytes, haptophytes) and their associated bacterial microbiomes, with content substantially lower in axenic algal strains, indicating a microbial origin [1]. In contrast, ectoine is predominantly associated with halophilic bacteria and archaea. Increasing 2‑homoectoine concentrations under elevated salinity conditions suggest an osmoadaptive function analogous to, but ecologically distinct from, ectoine [1].

Natural products Marine osmolyte Microbiome Environmental metabolomics

Experimental NMR Spectral Identity of 2‑Homoectoine: Definitive Structural Confirmation for Purity and Authenticity Verification

Full experimental 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid have been acquired at 500/126 MHz in D₂O and deposited in the NP‑MRD database . These spectra provide a definitive fingerprint that distinguishes 2‑homoectoine from ectoine (which shows characteristic chemical‑shift differences due to the methyl‑to‑ethyl substitution at C‑2) and from homoectoine (which displays distinct signals from the seven‑membered diazepine ring). The availability of peer‑reviewed, publicly accessible NMR data allows direct, unambiguous identity confirmation and purity assessment without reliance on generic class‑level spectral predictions.

NMR spectroscopy Structural elucidation Quality control Reference standard

Optimal Research and Industrial Application Scenarios for (4S)-2-Ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid


Marine Osmolyte and Compatible Solute Research

2‑Homoectoine is the only ectoine‑family compatible solute identified to date that is naturally produced by marine phytoplankton‑bacteria consortia under high‑salinity stress [1]. Researchers studying marine osmoadaptation mechanisms, especially in dinoflagellate, chlorophyte, and haptophyte systems, should use 2‑homoectoine as the authentic reference standard rather than ectoine, which originates from halophilic archaea and may not reflect marine planktonic physiology.

Analytical Reference Standard for ZIC‑HILIC‑HRMS/MS Metabolomics

The compound was discovered and characterized using a ZIC‑HILIC separation protocol coupled with HRMS/MS molecular networking [1]. Laboratories employing similar HILIC‑based metabolomics workflows for marine samples can use 2‑homoectoine as a retention‑time and mass‑spectral calibrant, enabling accurate identification and quantification in complex biological matrices.

Building Block for Synthesis of Lipophilicity‑Enhanced Ectoine Derivatives

With a predicted LogP of 0.80—approximately 3‑fold higher than ectoine (LogP 0.27) —2‑homoectoine offers a starting scaffold for medicinal chemistry programs aiming to develop ectoine‑derived therapeutics with improved membrane permeability. Its ethyl substituent provides a natural handle for further functionalization while maintaining the core tetrahydropyrimidine carboxylate pharmacophore.

Quality Control and Authenticity Verification Using Deposited NMR Data

Authenticated 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) acquired at 500/126 MHz in D₂O are publicly available in the NP‑MRD database [1]. Procurement officers and quality‑control laboratories can cross‑reference the received batch against these deposited spectra to confirm structural identity and detect contamination with ectoine or homoectoine, which exhibit distinct NMR signatures.

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